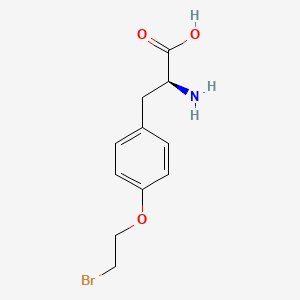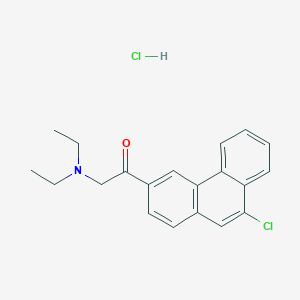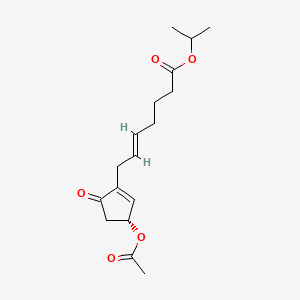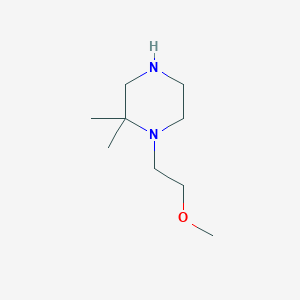![molecular formula C20H33N5O7 B14014717 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products, is a complex chemical compound used primarily as an additive in lubricating oils and fuels to enhance their performance. This compound is formed through the reaction of 1,4-Benzenedicarboxylic acid with polyisobutenyl succinic anhydride and tetraethylenepentamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products involves several steps:
Preparation of Polyisobutenyl Succinic Anhydride: Polyisobutylene is reacted with maleic anhydride to form polyisobutenyl succinic anhydride.
Reaction with Tetraethylenepentamine: Polyisobutenyl succinic anhydride is then reacted with tetraethylenepentamine under controlled conditions to form the desired reaction products.
Final Reaction: The resulting product is then reacted with 1,4-Benzenedicarboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the above reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products undergo various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used as additives in lubricating oils and fuels to improve performance and efficiency.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In lubricating oils, it acts by forming a protective layer on metal surfaces, reducing friction and wear. In biological systems, it may interact with specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride: Similar in structure but lacks the tetraethylenepentamine component.
Polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products: Similar but does not include 1,4-Benzenedicarboxylic acid.
Uniqueness
The uniqueness of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products lies in its combined properties, making it highly effective as an additive in lubricating oils and fuels. The presence of both polyisobutenyl succinic anhydride and tetraethylenepentamine provides enhanced performance characteristics compared to similar compounds .
Propriétés
Formule moléculaire |
C20H33N5O7 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid |
InChI |
InChI=1S/C8H23N5.C8H6O4.C4H4O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;9-7(10)5-1-2-6(4-3-5)8(11)12;5-3-1-2-4(6)7-3/h11-13H,1-10H2;1-4H,(H,9,10)(H,11,12);1-2H2 |
Clé InChI |
HWADBUSOBVSGJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1=O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCNCCN)N |
Numéros CAS associés |
68909-40-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


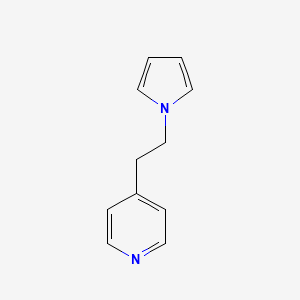
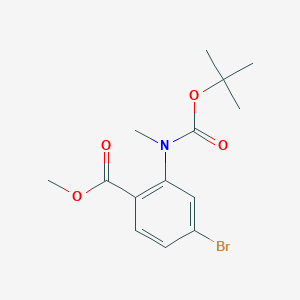

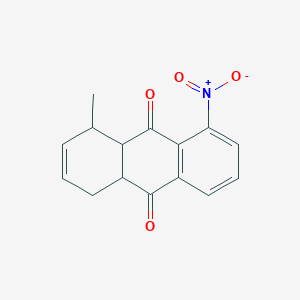

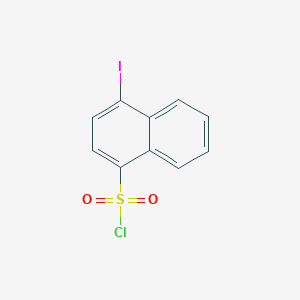
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
